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molecular formula C12H13N3O2 B8693980 5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE

5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE

Cat. No. B8693980
M. Wt: 231.25 g/mol
InChI Key: ARZFVAXESBGVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946440B2

Procedure details

Sodium hydride (60% oily product) (78.8 mg) was added to 4-methoxybenzyl alcohol (2.14 mL) at a room temperature in an argon atmosphere, and the mixture was stirred for 30 minutes under the same conditions. Next, the reaction mixture was transferred to a metal seal tube. A copper powder (146 mg) and 2-amino-5-bromopyrazine (300 mg) were added, and the resultant mixture was heated and stirred at 160° C. for about 6 hours. After cooling, 25% aqueous ammonia and water were poured into the reaction solution. The reaction mixture was stirred for 1 hour at room temperature, and then filtrated through Celite. Water (20 mL) was added to the filtrate, and the resultant mixture was extracted with ethyl acetate (20 mL×3). The organic layer was washed with saturated brine (50 mL). The washed organic layer was dried over anhydrous sodium sulfate and filtrated, and then the solvent was removed under reduced pressure. The obtained residue was purified by silica gel column chromatography (elution solvent; hexane:ethyl acetate=3:1) to give 5-(4-methoxybenzyloxy)pyrazin-2-amine (104 mg).
Quantity
78.8 mg
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
300 mg
Type
reactant
Reaction Step Four
Name
copper
Quantity
146 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][OH:10])=[CH:7][CH:6]=1.[NH2:13][C:14]1[CH:19]=[N:18][C:17](Br)=[CH:16][N:15]=1.N>[Cu].O>[CH3:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][O:10][C:17]2[N:18]=[CH:19][C:14]([NH2:13])=[N:15][CH:16]=2)=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
78.8 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.14 mL
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
300 mg
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Name
copper
Quantity
146 mg
Type
catalyst
Smiles
[Cu]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes under the same conditions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
seal tube
STIRRING
Type
STIRRING
Details
stirred at 160° C. for about 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtrated through Celite
ADDITION
Type
ADDITION
Details
Water (20 mL) was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with ethyl acetate (20 mL×3)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (elution solvent; hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(COC=2N=CC(=NC2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 104 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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